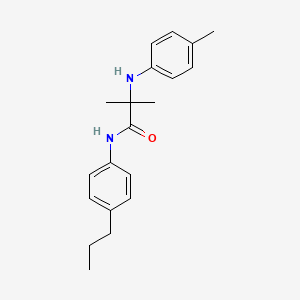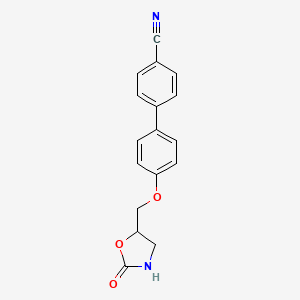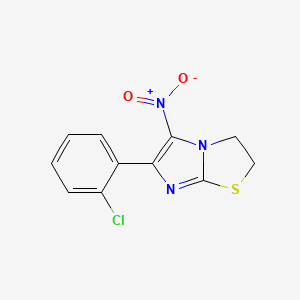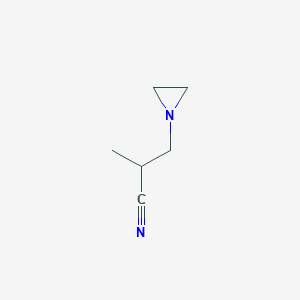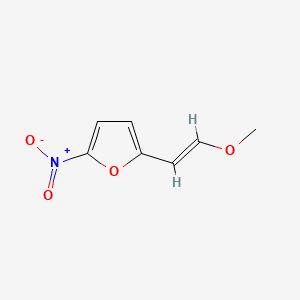![molecular formula C7H18N2O B14144682 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol CAS No. 5783-45-9](/img/structure/B14144682.png)
2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-aminoethyl(propan-2-yl)amino]ethanol is an organic compound with the molecular formula C6H15N2O. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-aminoethyl(propan-2-yl)amino]ethanol typically involves the reaction of isopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Isopropylamine+Ethylene Oxide→2-[2-aminoethyl(propan-2-yl)amino]ethanol
Industrial Production Methods
In industrial settings, the production of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-aminoethyl(propan-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines and other derivatives.
Applications De Recherche Scientifique
2-[2-aminoethyl(propan-2-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: Similar structure but lacks the isopropyl group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups.
Uniqueness
2-[2-aminoethyl(propan-2-yl)amino]ethanol is unique due to the presence of both an amino and a hydroxyl group, along with the isopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
5783-45-9 |
|---|---|
Formule moléculaire |
C7H18N2O |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-[2-aminoethyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H18N2O/c1-7(2)9(4-3-8)5-6-10/h7,10H,3-6,8H2,1-2H3 |
Clé InChI |
PEOQOJRAUBIXEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCN)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


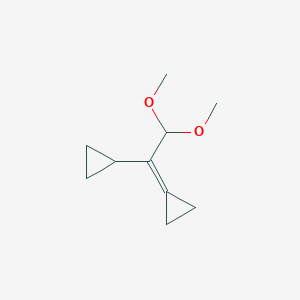
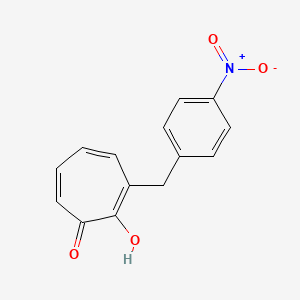
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
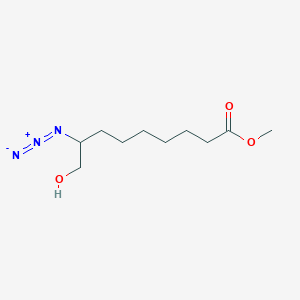
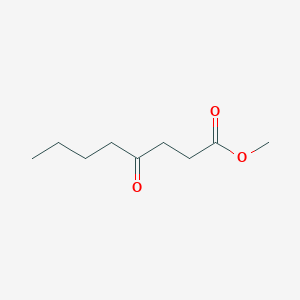
![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
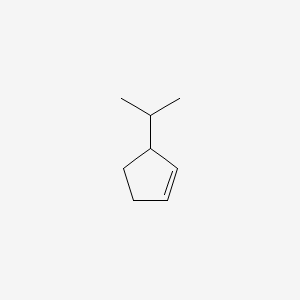
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
